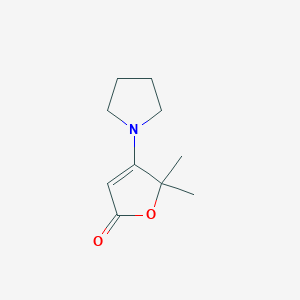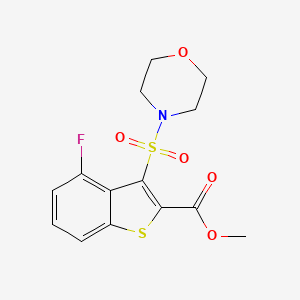
5'-Amino-4'-bromo-2'-fluoroacetanilide
Übersicht
Beschreibung
5’-Amino-4’-bromo-2’-fluoroacetanilide is an organic compound with the molecular formula C8H8BrFN2O and a molecular weight of 247.06 g/mol . It is also known by other names such as N-(5-Amino-4-bromo-2-fluorophenyl)acetamide, 5-Acetamido-2-bromo-4-fluoroaniline, and 5-(Acetylamino)-2-bromo-4-fluoroaniline . This compound is of interest due to its unique chemical structure, which includes amino, bromo, and fluoro substituents on an acetanilide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5’-Amino-4’-bromo-2’-fluoroacetanilide typically involves the acetylation of para-fluoroaniline followed by bromination. The process can be summarized as follows:
Acetylation: Para-fluoroaniline is added to a reaction flask along with glacial acetic acid. The mixture is heated to 50°C, and acetic anhydride is added dropwise.
Bromination: The intermediate fluoroacetanilide is then subjected to bromination. Bromine is added dropwise at 45-55°C, and the reaction is maintained at 50-60°C for 1-3 hours.
Industrial Production Methods
The industrial production of 5’-Amino-4’-bromo-2’-fluoroacetanilide follows similar steps but is optimized for large-scale synthesis. The process involves the use of dichloroethane as a solvent and sodium sulfite for decolorization. The reaction conditions are carefully controlled to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Amino-4’-bromo-2’-fluoroacetanilide can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield dibromo derivatives, while nucleophilic substitution can introduce various functional groups at the amino or bromo positions.
Wissenschaftliche Forschungsanwendungen
5’-Amino-4’-bromo-2’-fluoroacetanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5’-Amino-4’-bromo-2’-fluoroacetanilide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Bromo-2’-fluoroacetanilide: Similar structure but lacks the amino group.
2’-Bromo-4’-fluoroacetanilide: Similar structure but different substitution pattern.
5-Acetamido-2-bromo-4-fluoroaniline: Another name for the same compound.
Uniqueness
5’-Amino-4’-bromo-2’-fluoroacetanilide is unique due to the presence of all three substituents (amino, bromo, and fluoro) on the acetanilide backbone. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(5-amino-4-bromo-2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O/c1-4(13)12-8-3-7(11)5(9)2-6(8)10/h2-3H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIABKTZYXSSVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)N)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3043863.png)



![4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione](/img/structure/B3043869.png)
![Tert-butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3043870.png)


![(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3043878.png)



